molecular formula C20H30O3 B592897 ent-3beta-Hydroxykaur-16-en-19-oic acid CAS No. 66556-91-0

ent-3beta-Hydroxykaur-16-en-19-oic acid

Cat. No. B592897
CAS RN: 66556-91-0
M. Wt: 318.457
InChI Key: KCJVDDSMQGJVAF-AZFOIECZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“ent-3beta-Hydroxykaur-16-en-19-oic acid” is a diterpenoid compound that is isolated from the herbs of Wedelia trilobata . It has a molecular weight of 318.5 g/mol .


Molecular Structure Analysis

The molecular formula of “ent-3beta-Hydroxykaur-16-en-19-oic acid” is C20H30O3 . The canonical SMILES structure is O=C(O)C1©C(O)CCC2©C1CCC34CC(=C)C(CCC32)C4 .


Physical And Chemical Properties Analysis

“ent-3beta-Hydroxykaur-16-en-19-oic acid” is a type of compound that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Synthesis of Diterpene Glycosides

The compound is used in the synthesis of ent-kaurane diterpene glycosides . These glycosides are prepared by reduction of their C-16/C-17 exocyclic double bond . The structures of these glycosides are characterized based on extensive NMR and MS spectroscopic data as well as enzymatic hydrolysis studies .

Sensory Evaluation

The reduced ent-kaurane diterpene glycosides, synthesized using ent-3beta-Hydroxykaur-16-en-19-oic acid, are evaluated for their sweetness property . These molecules are compared against their corresponding original steviol glycosides and sucrose .

Food and Beverage Sweetening

The compound is a major constituent isolated from the leaves of Stevia rebaudiana Bertoni . It is used to sweeten food products and beverages . The sweetness of this compound is significantly higher than that of sucrose .

Antitumor Activity

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, a diterpenoid isolated and purified from the Chinese herbal medicine Pteris semipinnata L., is known to exert antitumor activity in several kinds of malignant cancer cells . It leads cancer cells to apoptosis .

Drug Delivery

The compound is utilized for the accumulation and delivery in nasopharyngeal carcinoma CNE2 tumours transplanted in nude mice . This is achieved by the enhanced permeation and retention (EPR) effect .

Chemical Studies

The compound is used in chemical studies for structure characterization and spectral data analysis . It is also used in catalytic hydrogenation .

Mechanism of Action

Target of Action

It is known that similar compounds, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, have been found to exert antitumor activity in several kinds of malignant cancer cells .

Mode of Action

It is suggested that it may lead to apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in cancer treatment.

Biochemical Pathways

It is known that similar compounds can inhibit the nf-κb and mapk pathways , which play a critical role in the regulation of immune responses and inflammation, as well as in the development and progression of cancer.

Result of Action

It is known that similar compounds can lead to apoptosis in cancer cells , suggesting that ent-3beta-Hydroxykaur-16-en-19-oic acid may have similar effects.

Action Environment

It is known that the compound is a natural diterpenoid found in various plants, fungi, and algae, suggesting that it may be influenced by factors such as temperature, pH, and light exposure.

properties

IUPAC Name

(1S,4S,5S,6R,9S,10R,13R)-6-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJVDDSMQGJVAF-AZFOIECZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-3beta-Hydroxykaur-16-en-19-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 2
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 3
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 4
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 5
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 6
ent-3beta-Hydroxykaur-16-en-19-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.